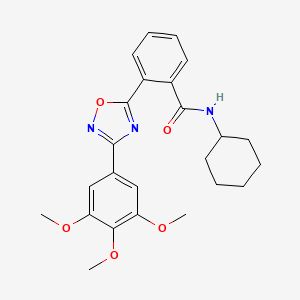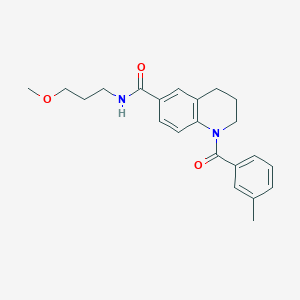
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The exact mechanism of action of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide is not fully understood. However, it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators in the body, which may contribute to its anti-inflammatory and analgesic activities. Additionally, it has been shown to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide in lab experiments is its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities, as well as potential as an anticancer agent. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for the research on N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide. One potential direction is to further investigate its potential as an anticancer agent. Additionally, further studies could be conducted to better understand its exact mechanism of action and to identify potential targets for drug development. Finally, studies could be conducted to investigate its potential use in the treatment of other inflammatory and neurological disorders.
Métodos De Síntesis
The synthesis of N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide involves the reaction of 4-methoxybenzohydrazide with ethoxymethylene malononitrile in the presence of acetic acid and glacial acetic acid. The resulting product is then reacted with 2-chlorobenzoic acid and p-tolyl alcohol to yield the final product.
Aplicaciones Científicas De Investigación
N-(2-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenyl)-2-(p-tolyloxy)acetamide has been the subject of several scientific studies due to its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. Additionally, it has been shown to have potential as an anticancer agent.
Propiedades
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-7-11-19(12-8-16)30-15-22(28)25-21-6-4-3-5-20(21)24-26-23(27-31-24)17-9-13-18(29-2)14-10-17/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBKJTLMVMBUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

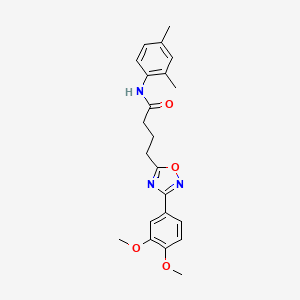
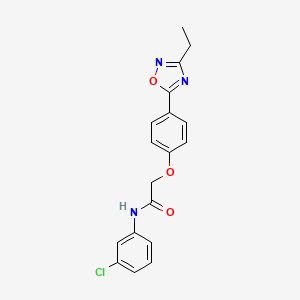
![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7702742.png)

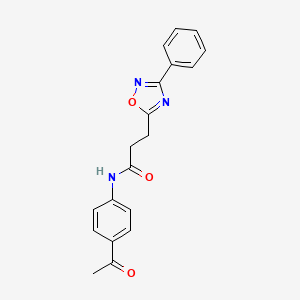

![3-(4-fluorophenyl)-5-oxo-N-[(pyridin-2-yl)methyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702756.png)


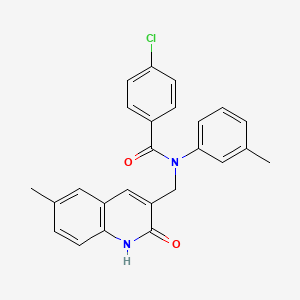
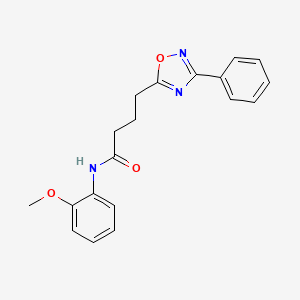
![(Z)-N1-((5-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)furan-2-yl)methyl)-N2-(p-tolyl)oxalamide](/img/structure/B7702783.png)
